4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol
CAS No.: 1261946-56-8
Cat. No.: VC0113793
Molecular Formula: C13H10ClFO2
Molecular Weight: 252.669
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261946-56-8 |
|---|---|
| Molecular Formula | C13H10ClFO2 |
| Molecular Weight | 252.669 |
| IUPAC Name | 4-(3-chloro-4-methoxyphenyl)-3-fluorophenol |
| Standard InChI | InChI=1S/C13H10ClFO2/c1-17-13-5-2-8(6-11(13)14)10-4-3-9(16)7-12(10)15/h2-7,16H,1H3 |
| Standard InChI Key | CHBWIKLYQAPALE-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=C(C=C(C=C2)O)F)Cl |
Introduction
4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol is a synthetic organic compound with the molecular formula . This compound is characterized by its biphenyl structure, incorporating functional groups such as a methoxy group (-OCH), a chlorine atom (-Cl), and a fluorine atom (-F) attached to its aromatic rings. It is also known by the synonym "3'-Chloro-2-fluoro-4'-methoxy-[1,1'-biphenyl]-4-ol" and has a molecular weight of 252.67 g/mol .
Key Identifiers:
Safety Information:
The compound is classified as harmful if inhaled, swallowed, or in contact with skin. Standard first-aid measures include washing affected areas with water for at least 15 minutes and seeking medical attention if irritation persists .
Structural Analysis
The structure of 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol consists of two aromatic rings connected by a single bond, forming a biphenyl backbone. Key substituents include:
-
A methoxy group (-OCH) at the para position on one ring.
-
A chlorine atom (-Cl) at the meta position on the same ring.
-
A fluorine atom (-F) and hydroxyl group (-OH) on the second aromatic ring.
This arrangement contributes to its unique physicochemical properties, such as potential hydrogen bonding through the hydroxyl group.
Potential Applications
While specific applications for this compound are not extensively documented in available literature, compounds with similar structures are often studied for their biological activity and use in pharmaceutical or agrochemical industries. For example:
-
Pharmaceutical Research: Biphenyl derivatives are frequently investigated for their potential as anti-inflammatory, anticancer, or antimicrobial agents.
-
Agrochemical Use: Phenolic compounds are commonly explored for herbicidal or pesticidal properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume